molecular formula C8H19NO B13301026 3-Ethyl-2-methoxypentan-1-amine

3-Ethyl-2-methoxypentan-1-amine

Cat. No.: B13301026
M. Wt: 145.24 g/mol
InChI Key: UTSROJPICAIUQS-UHFFFAOYSA-N
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Description

3-Ethyl-2-methoxypentan-1-amine is an organic compound with the molecular formula C8H19NO It is a derivative of pentanamine, featuring an ethyl group at the third position and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methoxypentan-1-amine typically involves the alkylation of 2-methoxypentan-1-amine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is typically performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methoxypentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

3-Ethyl-2-methoxypentan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypentan-1-amine: Lacks the ethyl group, making it less sterically hindered.

    3-Ethylpentan-1-amine: Lacks the methoxy group, affecting its reactivity and solubility.

    2-Methoxy-3-methylpentan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-Ethyl-2-methoxypentan-1-amine is unique due to the presence of both an ethyl and a methoxy group, which confer distinct steric and electronic properties

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

3-ethyl-2-methoxypentan-1-amine

InChI

InChI=1S/C8H19NO/c1-4-7(5-2)8(6-9)10-3/h7-8H,4-6,9H2,1-3H3

InChI Key

UTSROJPICAIUQS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CN)OC

Origin of Product

United States

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